molecular formula C18H21FN4O2 B2860583 N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide CAS No. 1251559-57-5

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2860583
CAS RN: 1251559-57-5
M. Wt: 344.39
InChI Key: YYFKYPVPBBMMGH-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

A series of acetamides, including compounds structurally related to N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide, have been synthesized and evaluated for their anticonvulsant activities. In vivo studies in mice demonstrated significant protection in models of epilepsy. The mechanism of anticonvulsant activity may involve the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

Antimicrobial Activity

Research has shown that oxazolidinone analogs, closely related to the chemical structure of interest, exhibit strong antibacterial activities against a variety of clinically important human pathogens. These compounds, including U-100592 and U-100766, have demonstrated effectiveness against several bacterial strains, suggesting potential applications in antimicrobial therapies (Zurenko et al., 1996).

Cancer Research

Several piperidine derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticancer properties. For example, studies have shown significant cytotoxicity against tumor cell lines, suggesting the potential for these compounds in cancer treatment (Naito et al., 2005).

Neurodegenerative Disorders

Some piperidine derivatives show promise in neurodegenerative disorders. For instance, certain compounds have been evaluated for their ability to modulate cognitive processes and could potentially be used in the treatment of disorders such as Alzheimer's disease (Brioni et al., 2011).

Analgesic Activity

Piperidine derivatives have demonstrated significant analgesic activity in models of tonic pain in mice. This suggests potential applications in pain management therapies (Obniska et al., 2015).

Mechanism of Action

Target of Action

The primary target of F3406-9685 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm .

Mode of Action

F3406-9685 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Biochemical Pathways

The inhibition of LCMV cell entry disrupts the viral replication cycle. By preventing the release of the virus ribonucleoprotein, F3406-9685 effectively halts the transcription and replication of the virus genome . This disruption of the viral replication cycle prevents the spread of the virus, thereby mitigating the infection.

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests that it may have good bioavailability and can effectively reach its target in the endosome compartment .

Result of Action

The molecular and cellular effects of F3406-9685’s action result in the inhibition of LCMV multiplication . By preventing the virus from entering cells and replicating, F3406-9685 can effectively control the spread of the virus.

Action Environment

The action of F3406-9685 is influenced by the pH of the endosome compartment, as it interferes with the pH-dependent fusion mediated by LCMV glycoprotein GP2 . Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-13-10-17(25)23(18(20-13)22-8-3-2-4-9-22)12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFKYPVPBBMMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

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